![molecular formula C15H18N2O5S B2545488 dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886940-43-8](/img/structure/B2545488.png)
dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound that can be synthesized through various chemical reactions involving cyclopropane derivatives and pyridine analogs. The compound is characterized by the presence of a cyclopropane ring, a thieno[2,3-c]pyridine core, and dimethyl dicarboxylate groups.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated through radical cascade reactions with 1,4-dienes and 1,4-enynes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor, leading to functionalized bicyclo[3.3.0]octane derivatives . Additionally, heterocyclotrimerization catalyzed by PdCl2 in methanol/supercritical carbon dioxide has been used to synthesize dimethyl pyridine-3,5-dicarboxylate from methyl acrylate and urea . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For instance, the structure of a dithiolane derivative was determined by X-ray diffraction, revealing interactions between aromatic rings and carboxylic groups . Such techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Chemical reactions involving cyclopropane rings and pyridine derivatives have been explored in various studies. Ring-opening/recyclization reactions of cyclopropanes have been used to synthesize halogenated pyridin-2(1H)-ones . Additionally, [4 + 2] cycloadditions of α,β-unsaturated hydrazones with halogenomaleimides have been used to obtain highly substituted pyridine-2,3-dicarboximide derivatives . These reactions could be relevant to the chemical behavior of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives and pyridine analogs have been studied in various contexts. For example, the inhibitory activity of a quinolinecarboxylic acid derivative with a cyclopropyl group against mammalian topoisomerase II was assessed, indicating potential biological activity . The properties of the compound could be inferred from such studies, although direct analysis would be necessary for accurate characterization.
Scientific Research Applications
Synthesis and Bioactivity
A study by Tian et al. (2009) on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds indicates the biological activity potential of compounds with cyclopropanecarboxylic acid structures. The study synthesizes several compounds, with some exhibiting excellent herbicidal and fungicidal activities (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Construction of Fused Ring Compounds
Yang et al. (2016) describe a cycloaddition reaction that yields densely substituted pyridines, demonstrating the utility of cyclopropane derivatives in constructing complex heterocyclic structures (Wen-juan Yang, Jing Zhang, Jing Sun, Chaoguo Yan, 2016).
Domino Reaction for Synthesis
Huang et al. (2012) developed a synthesis method for thieno[3,2-c]pyridin-4(5H)-ones via a domino reaction involving dimethylaminopropenoyl cyclopropanes. This method showcases an innovative approach to synthesizing thieno[3,2-c]pyridinones, highlighting the versatility of cyclopropane derivatives in organic synthesis (Peng-mian Huang, Rui Zhang, Yongjiu Liang, D. Dong, 2012).
Insecticidal Activity
Ben Hamadi and Guesmi (2022) synthesized gem-dimethyspiro-cyclopropanes demonstrating significant insecticidal activity against Aedes aegypti and Musca domestica. This research underscores the potential of cyclopropane derivatives in developing new insecticidal agents (N. Ben Hamadi, A. Guesmi, 2022).
Antioxidant Agents
Vartale et al. (2016) explored the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines, which were further reacted with various nucleophiles to produce compounds with potential antioxidant activities (S. Vartale, N. K. Halikar, Y. D. Pawar, K. Tawde, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDEZBPQRMRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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